molecular formula C16H12N2O4 B2361947 N-(1,3-dioxoisoindolin-4-yl)-4-methoxybenzamide CAS No. 70178-09-5

N-(1,3-dioxoisoindolin-4-yl)-4-methoxybenzamide

Cat. No.: B2361947
CAS No.: 70178-09-5
M. Wt: 296.282
InChI Key: FCKZHALPOGUEHD-UHFFFAOYSA-N
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Description

N-(1,3-dioxoisoindolin-4-yl)-4-methoxybenzamide is a compound that belongs to the class of isoindolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes an isoindolinone core with a methoxybenzamide moiety, which contributes to its unique chemical properties.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-dioxoisoindolin-4-yl)-4-methoxybenzamide typically involves a condensation reaction between N-(1,3-dioxo-1,3-dihydroisobenzofuran-4-yl)acetamide and various aliphatic and aromatic amines in water as an environmentally friendly solvent . This method is catalyst-free and involves simple work-up procedures with high yields .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar condensation reactions under controlled conditions to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-dioxoisoindolin-4-yl)-4-methoxybenzamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperatures and pH conditions to ensure optimal yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted isoindolinone derivatives.

Scientific Research Applications

Comparison with Similar Compounds

N-(1,3-dioxoisoindolin-4-yl)-4-methoxybenzamide can be compared with other isoindolinone derivatives, such as:

The uniqueness of this compound lies in its specific structural features, such as the methoxy group, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

N-(1,3-dioxoisoindol-4-yl)-4-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O4/c1-22-10-7-5-9(6-8-10)14(19)17-12-4-2-3-11-13(12)16(21)18-15(11)20/h2-8H,1H3,(H,17,19)(H,18,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCKZHALPOGUEHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C(=O)NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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